molecular formula C17H15N3O3S B7688444 (5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

(5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No.: B7688444
M. Wt: 341.4 g/mol
InChI Key: UXPZLVOZIJNELI-LLNARGLGSA-N
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Description

(5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a quinoline moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the thiazolidinone ring. The key steps include:

    Condensation Reaction: The initial step involves the condensation of 7,8-dimethylquinoline-2-one with an appropriate aldehyde to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with thiourea to form the thiazolidinone ring.

    Acetylation: The final step involves acetylation to introduce the acetyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or thiazolidinone moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Its pharmacological properties could be explored for the development of new drugs, particularly those targeting infectious diseases or cancer.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can inhibit enzymes by binding to their active sites. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Thiazolidinone Derivatives: Compounds such as pioglitazone, which is used in the treatment of diabetes.

Uniqueness

What sets (5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one apart is the combination of the quinoline and thiazolidinone moieties in a single molecule. This unique structure allows it to exhibit a broad range of biological activities, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5E)-3-acetyl-5-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-imino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-8-4-5-11-6-12(15(22)19-14(11)9(8)2)7-13-16(23)20(10(3)21)17(18)24-13/h4-7,18H,1-3H3,(H,19,22)/b13-7+,18-17?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPZLVOZIJNELI-LLNARGLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)C=C3C(=O)N(C(=N)S3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)/C=C/3\C(=O)N(C(=N)S3)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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